2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide
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Overview
Description
2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two bromine atoms, a methoxybenzyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 5-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.
Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in microorganisms and exerting an antimicrobial effect.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-N-(4-methoxybenzyl)benzenesulfonamide: Lacks the methyl group at the 5 position.
2,4-dichloro-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide: Contains chlorine atoms instead of bromine atoms.
2,4-dibromo-N-(4-methoxybenzyl)-5-ethylbenzenesulfonamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide is unique due to the specific combination of bromine atoms, methoxybenzyl group, and methyl group, which confer distinct chemical properties and potential biological activities
Properties
IUPAC Name |
2,4-dibromo-N-[(4-methoxyphenyl)methyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO3S/c1-10-7-15(14(17)8-13(10)16)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDKWZGYTLINQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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